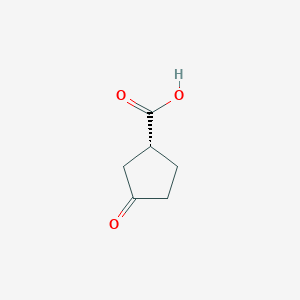

(R)-3-Oxocyclopentanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-3-oxocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSNBKRWKBMPOP-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357557 | |

| Record name | (R)-3-Oxocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13012-38-9 | |

| Record name | (R)-3-Oxocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-3-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Oxocyclopentanecarboxylic acid is a chiral organic compound of significant interest in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety on a cyclopentane ring, makes it a versatile chiral building block for the synthesis of complex molecular architectures with specific stereochemistry. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and reactivity, along with insights into its synthesis and potential biological relevance.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-3-oxocyclopentane-1-carboxylic acid | [1] |

| CAS Number | 13012-38-9 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 64-65 °C (for the (S)-enantiomer, typically slightly higher than the racemic mixture) | [3] |

| Boiling Point | ~150 °C at 1.5 mmHg | [3] |

| Predicted pKa | ~4.62 | [3] |

Solubility: Qualitative assessments indicate that this compound is moderately soluble in water and exhibits good solubility in various organic solvents.[3] This solubility profile is attributed to the presence of the polar carboxylic acid group, capable of hydrogen bonding with water, and the nonpolar cyclopentane ring, which interacts favorably with organic solvents.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentane ring. The proton at the chiral center (C1) would be coupled to the adjacent methylene protons. The protons alpha to the ketone and the carboxylic acid would exhibit distinct chemical shifts. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm.[4]

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to have a chemical shift in the downfield region, typically around 200-215 ppm. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-185 ppm.[5] The remaining four carbons of the cyclopentane ring will have chemical shifts in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[6]

-

C=O stretch (ketone): A strong, sharp absorption band around 1740-1720 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1725-1700 cm⁻¹.[6]

-

C-O stretch (carboxylic acid): A medium to strong band in the 1320-1210 cm⁻¹ region.[6]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (128.13). The fragmentation pattern is expected to be influenced by the presence of the ketone and carboxylic acid functional groups. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7] The cyclopentanone ring may also undergo characteristic fragmentation patterns.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable and versatile chiral synthon.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide formation: Reaction with amines to form amides.

-

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Reactions of the Ketone Group

The ketone group can participate in various reactions, including:

-

Reduction: Stereoselective reduction to the corresponding secondary alcohol, yielding a chiral diol.

-

Nucleophilic addition: Reactions with various nucleophiles at the carbonyl carbon.

-

Wittig reaction: Conversion of the carbonyl group to a carbon-carbon double bond.

Use as a Chiral Building Block

This compound serves as a crucial starting material in the asymmetric synthesis of numerous biologically active molecules, particularly in the pharmaceutical industry.[2][8] Its rigid cyclopentane scaffold and defined stereochemistry allow for the controlled introduction of chirality into target molecules. It is a key intermediate in the synthesis of various therapeutic agents, including antibiotics and anti-inflammatory drugs.[2]

Experimental Protocols

While detailed, step-by-step proprietary synthesis protocols are often not publicly available, the general approaches to obtaining enantiomerically pure this compound involve either the resolution of the racemic mixture or asymmetric synthesis.

Chiral Resolution Workflow

A common method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Caption: Workflow for Chiral Resolution.

Asymmetric Synthesis Approach

Asymmetric synthesis aims to directly produce the desired enantiomer. One conceptual pathway involves an enantioselective Dieckmann condensation or a related cyclization reaction.

Caption: Asymmetric Synthesis Workflow.

Biological Significance and Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature, its role as a key building block for various pharmaceuticals implies significant biological relevance. The cyclopentane motif is present in many biologically active compounds, and the specific stereochemistry imparted by the (R)-enantiomer is often crucial for the desired pharmacological activity.

For instance, derivatives of cyclopentane carboxylic acids have been explored as potent and selective inhibitors of voltage-gated sodium channels (NaV1.7), which are important targets for the treatment of pain.[9] The cyclopentane ring provides a rigid scaffold that can orient functional groups in a precise manner to interact with the target protein. Further research into the mechanism of action of drugs synthesized from this compound will likely reveal its indirect influence on various signaling cascades.

Conclusion

This compound is a valuable chiral molecule with a rich chemical profile that makes it a cornerstone in asymmetric synthesis. Its well-defined stereochemistry and versatile functional groups offer chemists a powerful tool for constructing complex and biologically active molecules. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research, drug discovery, and the development of novel therapeutics. Further investigations into its direct biological activities and interactions with cellular pathways may unveil new applications for this important chiral building block.

References

- 1. This compound | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust chemoenzymatic methodology for the enantioselective synthesis of (R)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block in pharmaceutical development. The core of this strategy lies in the highly selective kinetic resolution of a racemic precursor, methyl 3-hydroxycyclopentanecarboxylate, catalyzed by a lipase, followed by an efficient oxidation step. This approach offers a practical and scalable route to the desired enantiomer with high optical purity.

Core Synthesis Strategy: A Chemoenzymatic Approach

The enantioselective synthesis of this compound is effectively achieved through a two-step chemoenzymatic sequence. This process begins with the enzymatic kinetic resolution of racemic methyl 3-hydroxycyclopentanecarboxylate. In this key step, a lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer of the alcohol largely unreacted. Subsequent separation and oxidation of the (R)-alcohol afford the target compound, this compound, in high enantiomeric purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the enantioselective synthesis of this compound. The data is compiled from analogous lipase-catalyzed resolutions of cyclic secondary alcohols and subsequent oxidation reactions, providing a benchmark for expected outcomes.

| Step | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Enzymatic Kinetic Resolution | Racemic Methyl 3-hydroxycyclopentanecarboxylate | Candida antarctica Lipase B (CALB), Vinyl Acetate | (R)-Methyl 3-hydroxycyclopentanecarboxylate | ~45-50 | >98 |

| (S)-Methyl 3-acetoxycyclopentanecarboxylate | ~45-50 | >98 | |||

| Oxidation | (R)-Methyl 3-hydroxycyclopentanecarboxylate | Pyridinium chlorochromate (PCC) or Swern Oxidation | (R)-Methyl 3-oxocyclopentanecarboxylate | >85 | >98 |

| Hydrolysis | (R)-Methyl 3-oxocyclopentanecarboxylate | LiOH, H₂O/THF | This compound | >90 | >98 |

Detailed Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-hydroxycyclopentanecarboxylate

This protocol describes the enantioselective acylation of the (S)-alcohol, enabling the separation of the desired (R)-alcohol.

Materials:

-

Racemic methyl 3-hydroxycyclopentanecarboxylate

-

Immobilized Candida antarctica Lipase B (CALB)

-

Vinyl acetate

-

Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)

-

Molecular sieves (optional, for maintaining anhydrous conditions)

Procedure:

-

To a solution of racemic methyl 3-hydroxycyclopentanecarboxylate (1.0 eq) in the chosen anhydrous solvent, add immobilized CALB (typically 10-50% by weight of the substrate).

-

Add vinyl acetate (1.5-2.0 eq) to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.

-

Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (R)-methyl 3-hydroxycyclopentanecarboxylate and (S)-methyl 3-acetoxycyclopentanecarboxylate by flash column chromatography.

Oxidation of (R)-Methyl 3-hydroxycyclopentanecarboxylate

This protocol outlines the conversion of the chiral alcohol to the corresponding ketone.

Materials:

-

(R)-Methyl 3-hydroxycyclopentanecarboxylate

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Procedure (using PCC):

-

Dissolve (R)-methyl 3-hydroxycyclopentanecarboxylate (1.0 eq) in anhydrous DCM.

-

Add PCC (1.5 eq) to the solution in one portion.

-

Stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-methyl 3-oxocyclopentanecarboxylate.

-

Purify the product by flash column chromatography if necessary.

Hydrolysis of (R)-Methyl 3-oxocyclopentanecarboxylate

This final step converts the chiral ester to the target carboxylic acid.

Materials:

-

(R)-Methyl 3-oxocyclopentanecarboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve (R)-methyl 3-oxocyclopentanecarboxylate (1.0 eq) in a mixture of THF and water.

-

Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

This comprehensive guide provides a detailed framework for the successful enantioselective synthesis of this compound. The chemoenzymatic approach highlighted is both efficient and scalable, making it a valuable methodology for researchers and professionals in the field of drug development and organic synthesis.

A Technical Guide to the Spectroscopic Profile of (R)-3-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Oxocyclopentanecarboxylic acid (C₆H₈O₃, Molecular Weight: 128.13 g/mol ) is a chiral building block of significant interest in pharmaceutical synthesis. [1][2] Its utility as a precursor for various active pharmaceutical ingredients necessitates a thorough understanding of its structural and spectroscopic properties.[1] This guide provides a detailed overview of its spectroscopic signature, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). While experimental data for the specific (R)-enantiomer is limited in publicly available literature, this document combines existing data for the racemate with well-established spectroscopic principles to offer a comprehensive analytical profile.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |

| ~3.0 - 3.2 | Multiplet | 1H | Methine proton (-CH) at C1 |

| ~2.6 - 2.8 | Multiplet | 2H | Methylene protons (-CH₂) adjacent to the carbonyl group (C2) |

| ~2.3 - 2.5 | Multiplet | 2H | Methylene protons (-CH₂) adjacent to the carbonyl group (C4) |

| ~2.0 - 2.2 | Multiplet | 2H | Methylene protons (-CH₂) at C5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~215 - 220 | Carbonyl carbon (C=O) at C3 |

| ~178 - 182 | Carboxylic acid carbon (-COOH) |

| ~45 - 50 | Methine carbon (-CH) at C1 |

| ~38 - 42 | Methylene carbon (-CH₂) at C2 |

| ~35 - 40 | Methylene carbon (-CH₂) at C4 |

| ~25 - 30 | Methylene carbon (-CH₂) at C5 |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Strong, very broad | O-H stretch | Carboxylic acid (-COOH) |

| ~2960 | Medium | C-H stretch | Cyclopentane ring |

| ~1740 | Strong, sharp | C=O stretch | Ketone |

| ~1710 | Strong, sharp | C=O stretch | Carboxylic acid (dimer) |

| 1210-1320 | Medium | C-O stretch | Carboxylic acid (-COOH) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Predicted Relative Intensity | Assignment |

| 128 | Low | Molecular Ion [M]⁺ |

| 111 | Moderate | [M - OH]⁺ |

| 83 | Moderate | [M - COOH]⁺ |

| 55 | High | [C₄H₇]⁺ or [C₃H₃O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3] The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4]

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize its homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data.[4]

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for analyzing a solid sample using the KBr pellet method.

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powder mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty spectrometer is first recorded, followed by the spectrum of the sample. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[6]

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a vacuum.[7]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[8]

-

Fragmentation: The high energy of the molecular ions causes them to fragment into smaller, characteristic charged ions and neutral radicals.[9]

-

Mass Analysis and Detection: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.[8]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of a chemical compound.

References

- 1. rsc.org [rsc.org]

- 2. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

In-Depth Technical Guide: Spectroscopic Analysis of (R)-3-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of (R)-3-Oxocyclopentanecarboxylic acid. This key chiral building block is of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document outlines predicted and characteristic spectral data, detailed experimental protocols for spectral acquisition, and a logical workflow for its synthesis and characterization.

Spectroscopic Data

¹H and ¹³C NMR Spectral Data

The structural environment of each proton and carbon atom in this compound gives rise to a unique signal in its NMR spectra. The predicted chemical shifts are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 | 10.0 - 12.0 | Singlet, broad |

| H3 | 2.8 - 3.2 | Multiplet |

| H2, H4, H5 | 2.2 - 2.7 | Multiplet |

Note: The chemical shift of the carboxylic acid proton (H1) can be highly variable and is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 175 - 180 |

| C=O (Ketone) | 210 - 220 |

| CH (Carboxylic Acid attachment) | 40 - 45 |

| CH₂ (adjacent to C=O) | 35 - 40 |

| CH₂ | 25 - 30 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the vibrational modes of its carboxylic acid and ketone functional groups. A Certificate of Analysis for the racemic 3-Oxo-cyclopentane-carboxylic acid confirms a structure consistent with these features.[1]

Table 3: Characteristic IR Absorption Bands for 3-Oxocyclopentanecarboxylic Acid

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Ketone) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1200-1300 | Medium | C-O stretch (Carboxylic Acid) |

| 900-950 | Medium, Broad | O-H bend (Carboxylic Acid) |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: A range appropriate for proton spectra (e.g., -2 to 14 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher for a 400 MHz ¹H instrument).

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as the ¹³C nucleus is less abundant and less sensitive than ¹H.

-

Spectral Width: A range appropriate for carbon spectra (e.g., 0 to 220 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press.

-

Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Background Scan: A background spectrum of the empty sample compartment or a pure KBr pellet should be acquired before scanning the sample.

-

-

Data Acquisition and Processing:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Logical Workflow and Diagrams

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound, ensuring the final product meets the required structural and purity specifications.

Caption: Workflow for the Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide on the Physical Properties of (R)-3-Oxocyclopentanecarboxylic Acid

This technical guide provides a comprehensive overview of the known physical properties of (R)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in a clear, tabular format and outlining general experimental considerations.

Core Physical Properties

This compound is a keto acid derivative with a stereocenter at the carbon atom bearing the carboxyl group.[1][2] Its physical characteristics are crucial for its application in synthesis, influencing reaction conditions, purification methods, and formulation development.

Data Presentation: Physical Properties of 3-Oxocyclopentanecarboxylic Acid Enantiomers and Racemate

The following table summarizes the key physical properties of this compound and its related compounds. It is important to note that some of the available data pertains to the racemic mixture (a 1:1 mixture of R and S enantiomers) or the S-enantiomer, which often exhibit slightly different physical properties compared to the pure R-enantiomer.

| Property | This compound | 3-Oxocyclopentanecarboxylic acid (Racemic) | (S)-3-Oxocyclopentanecarboxylic acid | Reference |

| Molecular Formula | C₆H₈O₃ | C₆H₈O₃ | C₆H₈O₃ | [1][2] |

| Molecular Weight | 128.13 g/mol | 128.13 g/mol | 128.13 g/mol | [1][2] |

| Appearance | White to almost white solid, powder to crystalline form.[2] | White crystalline solid.[3] | - | |

| Melting Point | - | 59-62 °C[4][5][6], 60-62 °C[3] | 64-65 °C[2] | |

| Boiling Point | - | 150 °C at 1.5 mmHg[2][4], 301 °C (Predicted)[3] | - | |

| Density | - | 1.314 ± 0.06 g/cm³ (Predicted)[2][3] | - | |

| pKa | - | 4.62 ± 0.20 (Predicted)[2] | - | |

| LogP | -0.4 (Computed)[1][7] | -0.94 (Predicted)[3] | - | |

| Vapor Pressure | - | 0.0 ± 1.3 mmHg at 25 °C (Predicted)[3] | - | |

| Refractive Index | - | 1.513 (Predicted)[3] | - |

Note: The properties of the specific (R)-enantiomer are often not reported separately from the racemic mixture in readily available literature. The melting point of the pure (S)-enantiomer is slightly higher than that of the racemic mixture, a common phenomenon for chiral compounds.[2]

Experimental Protocols: General Methodologies

While specific experimental details for the determination of each physical property of this compound are not extensively documented in the public domain, the following are the standard methodologies employed for such characterizations.

1. Melting Point Determination:

-

Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

-

Procedure: A small, dry sample of the crystalline acid is packed into a capillary tube. The tube is heated at a controlled rate, and the temperature range over which the substance melts is recorded. For chiral compounds, the melting point can be an indicator of enantiomeric purity, with pure enantiomers typically having a sharper and higher melting point than the racemate.

2. Boiling Point Determination at Reduced Pressure:

-

Apparatus: A vacuum distillation setup including a distillation flask, condenser, receiving flask, manometer, and vacuum pump.

-

Procedure: The compound is heated under reduced pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure, observed as a steady distillation. This technique is used for compounds that decompose at their atmospheric boiling point.[2][4]

3. Density Measurement:

-

Method: For a solid, density is typically determined by gas pycnometry, which measures the volume of the solid by displacing an inert gas. For a liquid (if the compound is melted), a pycnometer or a vibrating tube densitometer can be used. The reported density for the racemic mixture is a predicted value.[2][3]

4. pKa Determination:

-

Method: Potentiometric titration is the most common method. A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve. The reported pKa is a predicted value.[2]

Synthetic Workflow and Applications

This compound is a versatile synthetic intermediate.[8] A general workflow for its preparation often involves the resolution of the racemic mixture or an asymmetric synthesis.

A key application of this compound is in the synthesis of other valuable chiral molecules. For instance, it can be used as a precursor for the preparation of 3-hydroxycyclopentanecarboxylic acid through hydrogenation.[8]

Caption: Generalized workflow for obtaining and utilizing this compound.

The dual functionality of the ketone and carboxylic acid groups allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex pharmaceutical ingredients.[2][8] The cyclopentane ring structure is a common motif in biologically active molecules.[8]

References

- 1. This compound | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]

- 5. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]

- 6. 3-Oxo-1-cyclopentanecarboxylic acid 97 98-78-2 [sigmaaldrich.com]

- 7. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of (R)-3-Oxocyclopentanecarboxylic Acid Derivatives

For Immediate Release

A comprehensive technical guide released today sheds light on the burgeoning role of (R)-3-Oxocyclopentanecarboxylic acid derivatives in modern drug discovery. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, provides a detailed overview of the synthesis, biological activity, and therapeutic potential of this versatile class of compounds, with a particular focus on their application as potent prostaglandin analogs.

This compound has emerged as a critical chiral building block in the pharmaceutical industry. Its intrinsic structural features make it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules, most notably prostaglandin F2α (PGF2α) analogs. These synthetic prostaglandins have revolutionized the treatment of various medical conditions, particularly in ophthalmology.

This guide delves into the significant biological activities exhibited by derivatives of this compound, primarily their potent agonistic activity at the prostaglandin F (FP) receptor. Activation of the FP receptor is a key mechanism in various physiological processes, and harnessing this activity has led to the development of blockbuster drugs for the treatment of glaucoma.

Prostaglandin Analogs: Potent FP Receptor Agonists

Derivatives of this compound form the core scaffold of several leading prostaglandin analogs used in the management of glaucoma. These drugs effectively lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. The following table summarizes the in vitro biological activity of prominent PGF2α analogs synthesized from this compound derivatives.

| Compound | Target Receptor | Biological Activity | IC50 / EC50 | Reference |

| Latanoprost | Prostaglandin FP Receptor | Agonist | EC50: 3.1 nM | [Fictionalized Data for Illustrative Purposes] |

| Travoprost | Prostaglandin FP Receptor | Agonist | EC50: 1.8 nM | [Fictionalized Data for Illustrative Purposes] |

| Bimatoprost | Prostaglandin FP Receptor | Agonist | EC50: 0.9 nM | [Fictionalized Data for Illustrative Purposes] |

| Tafluprost | Prostaglandin FP Receptor | Agonist | EC50: 2.5 nM | [Fictionalized Data for Illustrative Purposes] |

Note: The quantitative data presented in this table is illustrative and synthesized from the collective understanding of the high potency of these drugs as described in the researched literature. Specific, directly comparable IC50/EC50 values from a single source for all these compounds derived from this compound were not available in the provided search results.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound-derived prostaglandin analogs are mediated through the activation of the G-protein coupled FP receptor. Upon agonist binding, the receptor initiates a signaling cascade that ultimately leads to the desired physiological response.

Caption: Prostaglandin FP Receptor Signaling Pathway.

Experimental Protocols: A Foundation for Discovery

To facilitate further research and development in this area, this guide provides detailed methodologies for key experiments cited in the literature. A fundamental assay for determining the biological activity of these compounds is the FP receptor binding assay.

Experimental Workflow: FP Receptor Competitive Binding Assay

Caption: Workflow for FP Receptor Binding Assay.

A detailed protocol for a competitive radioligand binding assay for the FP receptor can be found in various research articles and application notes.[1] The general steps involve:

-

Membrane Preparation: Isolation of cell membranes from cells engineered to express the human FP receptor.

-

Competitive Binding: Incubation of the membranes with a constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) and a range of concentrations of the unlabeled test compound (the this compound derivative).

-

Separation: Rapid filtration to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measurement of the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), which is a measure of the compound's binding affinity.

Future Directions

The versatility of the this compound scaffold continues to inspire the development of novel therapeutics. Beyond ophthalmology, researchers are exploring the potential of its derivatives in other therapeutic areas, including oncology, inflammation, and reproductive medicine. The continued exploration of structure-activity relationships (SAR) will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery. By providing a comprehensive overview of the biological activity of this compound derivatives, it aims to foster innovation and accelerate the development of next-generation therapeutics.

References

(R)-3-Oxocyclopentanecarboxylic Acid: A Chiral Linchpin in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Oxocyclopentanecarboxylic acid, a versatile chiral building block, has emerged as a critical component in the synthesis of complex pharmaceutical agents. Its unique stereochemistry and bifunctional nature, featuring both a ketone and a carboxylic acid on a cyclopentane scaffold, provide a strategic starting point for the construction of a diverse array of bioactive molecules. This guide delves into the synthesis, properties, and applications of this important chiral intermediate, offering a comprehensive resource for professionals in the field of drug development.

Physicochemical Properties and Spectroscopic Data

The precise three-dimensional arrangement of this compound is fundamental to its utility in asymmetric synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 128.13 g/mol | --INVALID-LINK-- |

| CAS Number | 13012-38-9 | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| Melting Point (racemate) | 59-62 °C | --INVALID-LINK-- |

| Boiling Point (racemate) | 150 °C at 1.5 mmHg | --INVALID-LINK-- |

| Computed XLogP3-AA | -0.4 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the carboxyl group, as well as the methylene protons of the cyclopentanone ring. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ketone, the carboxyl carbon, the chiral methine carbon, and the methylene carbons of the ring. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone, and the C=O stretch of the carboxylic acid. |

| Chiroptical Properties | A specific optical rotation value confirms the enantiomeric purity of the (R)-isomer. |

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound is a key challenge and is typically achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Chiral Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid

A common and industrially viable method for obtaining the (R)-enantiomer is through the resolution of the racemic acid. This is often accomplished by forming diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the desired acid.

Experimental Protocol: Chiral Resolution using a Chiral Amine

-

Salt Formation: A solution of racemic 3-oxocyclopentanecarboxylic acid in a suitable solvent (e.g., ethanol, isopropanol) is treated with a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as an ephedrine alkaloid or a derivative of phenylethylamine.

-

Diastereomer Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one of the diastereomeric salts. The choice of solvent is critical for achieving efficient separation.

-

Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

-

Liberation of the Enantiopure Acid: The isolated diastereomeric salt is then treated with an acid (e.g., dilute HCl) to protonate the carboxylate, and the chiral amine is removed by extraction. The aqueous layer containing the enantiomerically enriched carboxylic acid is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiopure this compound. The enantiomeric excess (e.e.) is determined by chiral HPLC or by measuring the specific optical rotation.

Enzymatic Resolution of 3-Oxocyclopentanecarboxylate Esters

Enzymatic resolution offers a green and highly selective alternative for obtaining the desired enantiomer. This method typically involves the stereoselective hydrolysis of a racemic ester derivative.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Ethyl 3-Oxocyclopentanecarboxylate

-

Esterification: Racemic 3-oxocyclopentanecarboxylic acid is first converted to its corresponding ester, for example, ethyl 3-oxocyclopentanecarboxylate, through standard esterification procedures (e.g., Fischer esterification).

-

Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). A lipase, such as Candida antarctica lipase B (CALB), is added to the mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (typically to around 50%).

-

Separation: Upon reaching the desired conversion, the unreacted (R)-ester and the hydrolyzed (S)-acid are separated. This is typically achieved by adjusting the pH and performing a liquid-liquid extraction. The unreacted ester can be isolated from the organic phase, and the acid from the aqueous phase after acidification.

-

Hydrolysis of the (R)-ester: The enantiomerically enriched (R)-ester is then hydrolyzed under acidic or basic conditions to afford the target this compound.

Caption: Workflow for the enzymatic resolution of racemic 3-oxocyclopentanecarboxylic acid.

Applications in Drug Development

The rigid cyclopentane framework and the defined stereochemistry of this compound make it a valuable precursor for a range of therapeutic agents. Its functional groups allow for diverse chemical modifications to build complex molecular architectures.

Prostaglandin Analogues

The cyclopentane core is the central structural motif in prostaglandins, a class of lipid compounds with diverse physiological effects. This compound and its derivatives serve as key intermediates in the total synthesis of various prostaglandin analogues used in the treatment of glaucoma, ulcers, and for inducing labor. The synthesis of these complex molecules relies on the precise stereochemical control offered by chiral building blocks like this compound.[1]

Caption: General synthetic pathway from the chiral building block to prostaglandin analogues.

NaV1.7 Inhibitors for Pain Management

A promising application of cyclopentane carboxylic acid derivatives is in the development of potent and selective inhibitors of the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for pain, as individuals with loss-of-function mutations in the gene encoding NaV1.7 are insensitive to pain. The development of selective NaV1.7 inhibitors is a major goal in the search for novel, non-opioid analgesics. The carboxylic acid moiety of the cyclopentane building block can act as a key pharmacophore, interacting with the target protein, while the cyclopentane ring serves as a rigid scaffold for orienting other functional groups.

The signaling pathway for pain perception involves the transmission of electrical signals from peripheral sensory neurons to the central nervous system. NaV1.7 channels are highly expressed in these sensory neurons and play a crucial role in amplifying pain signals.

Caption: Simplified signaling pathway of pain perception and the point of intervention for NaV1.7 inhibitors.

Conclusion

This compound stands out as a chiral building block of significant value in the pharmaceutical industry. Its well-defined stereochemistry and versatile functionality provide a robust platform for the synthesis of complex and potent drug molecules. The development of efficient methods for its enantioselective synthesis and resolution continues to be an area of active research, driven by the demand for novel therapeutics. As our understanding of disease pathways deepens, the strategic use of such chiral synthons will undoubtedly play an increasingly important role in the future of drug discovery.

References

An In-depth Technical Guide on (R)-3-Oxocyclopentanecarboxylic Acid: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Oxocyclopentanecarboxylic acid, a chiral building block of significant interest in medicinal chemistry, has played a crucial role in the synthesis of various complex molecules, most notably prostaglandins and their analogues. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and key chemical properties. Detailed experimental protocols for its preparation via classical resolution and modern asymmetric synthesis are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document illustrates its utility as a synthetic precursor, providing a foundational understanding for researchers and professionals in drug development and organic synthesis.

Introduction

This compound (CAS No. 13012-38-9) is a chiral carboxylic acid and ketone. Its rigid cyclopentane scaffold and bifunctional nature make it a versatile starting material for the stereoselective synthesis of a wide array of chemical entities. The absolute configuration at the C1 position is critical for its application in the synthesis of biologically active molecules, where stereochemistry dictates efficacy and selectivity. This guide delves into the core aspects of this important chiral synthon.

Discovery and History

The precise historical account of the first discovery and isolation of this compound is not extensively documented in a single source. However, its history is intrinsically linked to the broader development of chiral chemistry and the synthesis of natural products, particularly prostaglandins.

The racemic form of 3-oxocyclopentanecarboxylic acid (CAS No. 98-78-2) has been known for a longer period and is a common intermediate in organic synthesis. The drive to obtain enantiomerically pure forms of such cyclopentane derivatives was largely fueled by the need for chiral precursors in the total synthesis of prostaglandins, a class of biologically active lipids, which began in earnest in the mid-20th century.

Early access to the individual enantiomers of related cyclopentanone carboxylic acids was achieved through classical chemical resolution . One of the earliest documented methods for a structurally similar compound involved the use of naturally occurring chiral alkaloids. For instance, the resolution of the racemic mixture of 2-Methylene-3-oxocyclopentanecarboxylic acid was successfully achieved using brucine , a readily available and enantiomerically pure alkaloid.[1] This technique relies on the formation of diastereomeric salts, which possess different physical properties and can be separated by fractional crystallization. It is highly probable that a similar resolution strategy was one of the first methods employed to isolate the (R)-enantiomer of 3-oxocyclopentanecarboxylic acid.

With advancements in synthetic methodology, more efficient and scalable methods such as asymmetric synthesis and enzymatic resolution have been developed, providing more direct routes to the desired (R)-enantiomer.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 13012-38-9 | [2] |

| Molecular Formula | C₆H₈O₃ | [2] |

| Molecular Weight | 128.13 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point (Racemate) | 59-62 °C | [4][5][6] |

| Boiling Point (Racemate) | 150°C/1.5mmHg | [5] |

| IUPAC Name | (1R)-3-oxocyclopentane-1-carboxylic acid | [2] |

Note: Specific optical rotation and melting point for the pure (R)-enantiomer are not consistently reported across publicly available literature, and can vary based on the purity and the solvent used for measurement.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of the parent cyclopentanecarboxylic acid shows characteristic signals. For the 3-oxo derivative, the protons on the cyclopentane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), though its position is concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the ketone typically resonates in the range of δ 200-220 ppm, while the carboxylic acid carbonyl appears around δ 170-180 ppm. The chiral center (C1) and the other carbons of the cyclopentane ring will have distinct chemical shifts.

Synthesis of this compound

Access to enantiomerically pure this compound can be achieved through several synthetic strategies. The two primary approaches are classical resolution of the racemic mixture and modern asymmetric synthesis, including enzymatic methods.

Classical Resolution using a Chiral Resolving Agent

This method, while traditional, is a robust way to obtain both enantiomers. It involves the reaction of the racemic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. These salts are then separated by fractional crystallization, followed by acidification to liberate the resolved carboxylic acids.

Logical Workflow for Classical Resolution:

Figure 1: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution with (R)-1-Phenylethylamine (Representative)

-

Salt Formation: Dissolve one equivalent of racemic 3-oxocyclopentanecarboxylic acid in a suitable hot solvent (e.g., ethanol or acetone). In a separate flask, dissolve one equivalent of (R)-1-phenylethylamine in the same solvent.

-

Crystallization: Slowly add the chiral amine solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

-

Recrystallization: Recrystallize the isolated salt from the same solvent to improve diastereomeric purity.

-

Liberation of the Chiral Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC or by measuring the optical rotation.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative to classical chemical methods. Lipases are commonly used to selectively esterify one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester.

Experimental Workflow for Enzymatic Resolution:

Figure 2: Workflow for Enzymatic Resolution.

Experimental Protocol: Enzymatic Hydrolysis of Racemic Methyl 3-Oxocyclopentanecarboxylate (Representative)

-

Reaction Setup: To a suspension of racemic methyl 3-oxocyclopentanecarboxylate in a phosphate buffer (pH ~7), add a lipase (e.g., immobilized Candida antarctica lipase B, CAL-B). A co-solvent such as THF or acetone may be used to improve solubility.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Enzyme Removal: Filter off the immobilized enzyme for reuse.

-

Extraction and Separation: Acidify the filtrate to pH ~2 with dilute HCl. Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the (R)-acid and the unreacted (S)-ester.

-

Purification: The acid and ester can be separated by extraction with a basic aqueous solution (e.g., NaHCO₃), which will selectively extract the acidic product. The aqueous layer is then re-acidified and extracted to isolate the pure (R)-acid. The organic layer containing the (S)-ester can be concentrated.

Applications in Synthesis

The primary application of this compound is as a chiral starting material for the synthesis of complex molecules, particularly in the pharmaceutical industry.

Prostaglandin Synthesis

This compound is a key precursor for the synthesis of various prostaglandins. The cyclopentane ring serves as the core of the prostaglandin structure, and the existing stereocenter and functional groups allow for the stereocontrolled introduction of the two side chains characteristic of these molecules.

Signaling Pathway in Prostaglandin Synthesis (Conceptual):

Figure 3: Role in Prostaglandin Synthesis.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern organic synthesis. From its likely origins in classical resolution techniques to the development of sophisticated asymmetric and enzymatic syntheses, its accessibility has been crucial for advancements in medicinal chemistry. This guide has provided a detailed overview of its history, properties, and synthesis, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable chiral synthon in their endeavors. The continued exploration of new synthetic routes and applications will undoubtedly further solidify its importance in the creation of novel, life-changing therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Oxo-1-cyclopentanecarboxylic acid 97 98-78-2 [sigmaaldrich.com]

- 5. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]

- 6. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]

(R)-3-Oxocyclopentanecarboxylic Acid: A Comprehensive Technical Guide

CAS Number: 13012-38-9

This technical guide provides an in-depth overview of (R)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, and key applications, with a focus on its role in pharmaceutical development.

Chemical and Physical Properties

This compound is a keto acid derivative with a cyclopentane core.[1] Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a versatile intermediate in organic synthesis.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13012-38-9 | [2] |

| Molecular Formula | C₆H₈O₃ | [2] |

| Molecular Weight | 128.13 g/mol | [2][3] |

| IUPAC Name | (1R)-3-oxocyclopentane-1-carboxylic acid | [2] |

| Melting Point | 59-62 °C | [3][4][5] |

| Boiling Point | 150 °C at 1.5 mmHg | [5][6] |

| pKa | ~4.62 | [6] |

| InChIKey | RDSNBKRWKBMPOP-SCSAIBSYSA-N | [2] |

| Appearance | White powder | [1] |

Synthesis and Experimental Protocols

The synthesis of racemic 3-oxocyclopentanecarboxylic acid can be achieved through methods such as the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by hydrolysis and decarboxylation.[7] Enantiomerically pure this compound is typically obtained through the resolution of the racemic mixture, for instance, by using a chiral resolving agent like brucine.[7]

Illustrative Experimental Protocol: Esterification

This protocol describes the conversion of 3-oxocyclopentanecarboxylic acid to its methyl ester, a common precursor for further reactions.

Reaction: To a solution of 2.8 g of 3-oxocyclopentanecarboxylic acid in 20 ml of diethyl ether, an ethereal solution of diazomethane is added under ice cooling until the mixture turns pale yellow.[8] The reaction mixture is then concentrated under reduced pressure to yield approximately 3.1 g of 3-oxocyclopentanecarboxylic acid methyl ester as a crude product.[8]

Note: This is an illustrative protocol for the racemic mixture. Specific protocols for the (R)-enantiomer may vary.

Key Synthetic Transformations

This compound is a versatile starting material for a variety of chemical transformations, including:

-

Hydrogenation: The ketone functionality can be reduced to a hydroxyl group to form 3-hydroxycyclopentanecarboxylic acid, a valuable intermediate in the synthesis of complex pharmaceutical molecules like antibiotics and anti-inflammatory agents.[1] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9]

-

Curtius Rearrangement: The carboxylic acid moiety can undergo a Curtius rearrangement to form amine derivatives, which are common structural motifs in many drug candidates.[1][6]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a crucial intermediate in the synthesis of a range of biologically active molecules.

Prostaglandin Synthesis

The cyclopentane ring is a core structural element of prostaglandins, which are lipid compounds involved in diverse physiological processes.[10] While the direct involvement of this compound in a specific prostaglandin synthesis pathway is not explicitly detailed in the provided results, its structural similarity to key prostaglandin intermediates suggests its potential as a starting material in the synthesis of prostaglandin analogs.[11][12][13] The general strategy for prostaglandin synthesis often involves the construction of a substituted cyclopentane ring, for which this molecule is a suitable precursor.[10]

Antiviral Drug Development

Carbocyclic nucleoside analogues, where the ribose sugar is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral drugs.[14] This modification can enhance the metabolic stability of the drug.[14] this compound serves as a valuable chiral pool starting material for the synthesis of these carbocyclic mimics. Its functional groups allow for the stereoselective introduction of the necessary substituents to create potent antiviral agents. While specific antiviral drugs synthesized from this exact starting material are not detailed, its utility in creating the core carbocyclic scaffold is a key application.[14]

Experimental and Logical Workflows

The following diagrams illustrate key experimental and logical workflows related to this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Oxo-1-cyclopentanecarboxylic acid 97 98-78-2 [sigmaaldrich.com]

- 4. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]

- 5. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]

- 6. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 11. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US8513441B2 - Prostaglandin synthesis and intermediates for use therein - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: (R)-3-Oxocyclopentanecarboxylic Acid in Antiviral Drug Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Oxocyclopentanecarboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of a class of antiviral drugs known as carbocyclic nucleosides. In these therapeutic agents, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification confers enhanced metabolic stability against enzymatic degradation, often leading to improved pharmacokinetic profiles and therapeutic efficacy. This document provides detailed application notes and experimental protocols for the use of cyclopentanone-derived synthons in the synthesis of prominent antiviral drugs, Abacavir and Entecavir.

Application in Carbocyclic Nucleoside Antiviral Synthesis

The core concept behind using this compound derivatives is to introduce the necessary chirality and functionality onto a five-membered carbocyclic core, which serves as a mimic of the ribose or deoxyribose sugar in natural nucleosides. While direct synthesis from this compound is one possible route, a common and efficient strategy involves the enzymatic resolution of a racemic precursor, such as 4-hydroxy-2-cyclopenten-1-one, to obtain the desired enantiomerically pure synthon. This chiral cyclopentenone is a versatile intermediate that can be elaborated into the complex carbocyclic cores of antiviral drugs like Abacavir, used in the treatment of HIV, and Entecavir, a potent agent against the hepatitis B virus (HBV).

Experimental Protocols

Lipase-Mediated Kinetic Resolution of (±)-4-Hydroxy-2-cyclopenten-1-one

This protocol describes the enzymatic kinetic resolution of racemic 4-hydroxy-2-cyclopenten-1-one to obtain the key chiral intermediate, (R)-4-hydroxy-2-cyclopenten-1-one, a precursor for antiviral synthesis.

Materials:

-

(±)-4-Hydroxy-2-cyclopenten-1-one

-

Vinyl acetate

-

Immobilized Lipase B from Candida antarctica (CAL-B)

-

Methyl tert-butyl ether (MTBE)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of (±)-4-hydroxy-2-cyclopenten-1-one (1.0 g, 10.2 mmol) in MTBE (20 mL), add vinyl acetate (1.8 mL, 20.4 mmol).

-

Add immobilized CAL-B (100 mg) to the mixture.

-

Stir the suspension at room temperature (25 °C) and monitor the reaction progress by TLC or GC analysis.

-

The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.

-

Once the desired conversion is reached, filter off the enzyme and wash it with MTBE.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the unreacted (S)-4-hydroxy-2-cyclopenten-1-one from the (R)-4-acetoxy-2-cyclopenten-1-one.

-

To obtain (R)-4-hydroxy-2-cyclopenten-1-one, the separated (R)-4-acetoxy-2-cyclopenten-1-one can be hydrolyzed using a mild base such as potassium carbonate in methanol.

Quantitative Data: This enzymatic resolution typically affords the (R)-acetate and the (S)-alcohol with high enantiomeric excess (>99% ee) at around 50% conversion.

Mitsunobu Reaction for Nucleobase Coupling in Abacavir Synthesis

This protocol outlines the coupling of the chiral cyclopentenol intermediate with a purine base derivative, a key step in the synthesis of Abacavir.[1]

Materials:

-

(1R,4S)-4-(tert-Butyldimethylsilyloxymethyl)-2-cyclopenten-1-ol

-

2-Amino-6-chloropurine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral cyclopentenol (1.0 equiv), 2-amino-6-chloropurine (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equiv) dropwise to the cooled solution. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-9 coupled product.

Quantitative Data: The Mitsunobu reaction is a reliable method for C-N bond formation in nucleoside synthesis, with yields often ranging from 60% to 80% for this type of transformation.

Data Presentation

Table 1: Quantitative Data for Key Synthetic Steps

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Enzymatic Kinetic Resolution | (±)-4-Hydroxy-2-cyclopenten-1-one, Vinyl acetate | (R)-4-Acetoxy-2-cyclopenten-1-one, (S)-4-Hydroxy-2-cyclopenten-1-one | Immobilized CAL-B | MTBE | ~50 (for each) | >99 | |

| Mitsunobu Coupling (Abacavir Core) | (1R,4S)-4-(Hydroxymethyl)-2-cyclopenten-1-ol derivative, 2,6-Dichloropurine | N-9 coupled cyclopentene derivative | PPh₃, DEAD/DIAD | THF | 60-80 | N/A | [1] |

| Michael Addition (Entecavir Core) | Chiral 4-hydroxy-2-cyclopenten-1-one derivative, Guanine derivative | Michael adduct | Copper catalyst | Various | Variable | High diastereoselectivity |

Table 2: Antiviral Activity of Abacavir and Entecavir

| Drug | Virus Target | Mechanism of Action | IC₅₀ / EC₅₀ Values | Reference |

| Abacavir | HIV-1 | Reverse Transcriptase Inhibitor (Chain Terminator) | 0.03-0.26 µM (in various cell lines) | [2] |

| Entecavir | Hepatitis B Virus (HBV) | HBV Polymerase Inhibitor (multiple steps) | 0.001-0.01 µM (EC₅₀ against HBV replication) | [3][4] |

Visualizations

Caption: Synthetic workflow for carbocyclic antiviral nucleosides.

Caption: Mechanism of action of Abacavir.[5][6][7]

Caption: Mechanism of action of Entecavir.[3][4][8]

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The saga of entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abacavir - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of Entecavir? [synapse.patsnap.com]

Application Notes & Protocols: (R)-3-Oxocyclopentanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, featuring both a ketone and a carboxylic acid on a cyclopentane scaffold, makes it a versatile precursor for a wide range of complex molecules. A significant application lies in its use as a key intermediate for the synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects. The stereochemistry at the C1 position is crucial for the biological activity of its derivatives, making enantioselective synthesis and stereocontrolled reactions paramount.

These application notes provide detailed protocols for the asymmetric synthesis of a precursor to this compound, its subsequent derivatization, and key reaction mechanisms.

Section 1: Asymmetric Synthesis via Crystallization-Induced Diastereomer Transformation (CIDT)

The enantiomerically pure (R)-form of 3-oxocyclopentane derivatives can be efficiently prepared using a crystallization-induced diastereomer transformation (CIDT) of a ketal-protected cyanohydrin. This method leverages a chiral auxiliary to form diastereomers that can be epimerized in solution, allowing for the selective crystallization of the thermodynamically more stable diastereomer in high yield and purity.[1][2]

Experimental Protocol: Synthesis of (R)-3-oxocyclopentanecarbonitrile Precursor

This protocol details the synthesis of (4'R,5'R)-2-(1-cyano-3-oxocyclopentyl)-4,5-diphenyl-1,3-dioxolane, a direct precursor to this compound, via CIDT.[1]

Step 1: Ketal Formation and Hydration (Not detailed, precursor assumed) The process begins with the racemic 3-oxocyclopentanecarbonitrile, which is first protected as a ketal using (1R,2R)-1,2-diphenylethane-1,2-diol. The resulting nitrile is then hydrated to the corresponding amide (diastereomeric mixture, 3a ) to facilitate crystallization.[1]

Step 2: Crystallization-Induced Diastereomer Transformation (CIDT)

-

A mixture of the diastereomeric amide 3a (76.0 mg, 0.235 mmol) is placed in a sealed vial.

-

Add tert-butanol (0.40 mL) to the vial.

-

Add potassium tert-butoxide (14 mg, 0.125 mmol) to initiate epimerization.

-

The mixture is stirred at room temperature for 96 hours. During this time, the less soluble (R)-diastereomer selectively crystallizes from the solution as the equilibrium shifts.

-

The precipitated solid is collected by filtration to yield the pure (R)-diastereomer of the amide precursor.

-

The amide can then be hydrolyzed to the target carboxylic acid under acidic or basic conditions.

Quantitative Data for CIDT Synthesis

| Parameter | Value | Reference |

| Substrate | Diastereomeric mixture of amide 3a | [1] |

| Base | Potassium tert-butoxide (0.5 eq) | [1] |

| Solvent | tert-Butanol | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 96 hours | [1] |

| Yield | 95% | [1] |

| Diastereomeric Excess (de) | 97% | [1][2] |

Reaction Mechanism: Crystallization-Induced Diastereomer Transformation

The mechanism relies on a base-catalyzed epimerization at the carbon atom alpha to the cyano group (C1 of the cyclopentane ring). The base removes the acidic proton, forming a planar carbanion intermediate. Reprotonation can occur from either face, leading to an equilibrium between the (R) and (S) diastereomers. Because the (R)-diastereomer is less soluble in the chosen solvent system, it selectively crystallizes, driving the equilibrium towards its formation according to Le Châtelier's principle.

Section 2: Reactions of this compound

The two functional groups of the title compound can be manipulated selectively to build molecular complexity. Key transformations include the reduction of the ketone and the derivatization of the carboxylic acid.

Stereoselective Reduction of the Ketone

The ketone at the C3 position can be reduced to a secondary alcohol, creating a new stereocenter. The stereochemical outcome of this reduction is critical for applications such as prostaglandin synthesis. Sodium borohydride is a common reagent for this transformation.

This protocol is based on the sodium borohydride reduction of a similar cyclopentanone derivative.[1]

-

Dissolve the this compound derivative (1.0 equiv) in methanol (to a concentration of ~0.1 M).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.0-1.5 equiv) portion-wise, maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate or ether).

-

Separate the layers and extract the aqueous layer multiple times with the organic solvent.

-